molecular formula C60H59NO6 B582110 Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine CAS No. 1797884-42-4

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine

Cat. No.: B582110
CAS No.: 1797884-42-4
M. Wt: 890.133
InChI Key: QNAQZKHYOLQKSA-UHFFFAOYSA-N
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Description

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is a complex organic compound characterized by multiple phenylmethoxy groups

Preparation Methods

The synthesis of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall chemical properties.

Biological Activity

Tri-N,O,O-(4-benzyloxy)benzyl ractopamine is a compound that has garnered attention for its potential biological activities, particularly in the context of livestock production and pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of ractopamine, a well-known beta-adrenergic agonist used primarily in animal feed to promote growth and improve feed efficiency. The introduction of the 4-benzyloxy group enhances its lipophilicity and potentially modifies its interaction with biological targets.

Ractopamine and its derivatives primarily exert their effects through the activation of beta-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. The activation of these receptors leads to:

  • Increased Lipolysis : Enhanced breakdown of fat stores for energy.
  • Improved Protein Synthesis : Augmentation of muscle growth by promoting anabolic pathways.
  • Altered Metabolic Rate : Increased overall metabolic activity, contributing to weight gain in livestock.

The specific modifications in this compound may influence the selectivity and potency towards different beta-adrenergic receptor subtypes, thereby affecting its efficacy and safety profile.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity against various cell lines. For instance, studies have shown that this compound can selectively inhibit the growth of specific bacterial strains while maintaining low toxicity to mammalian cells.

CompoundCell Line TestedMIC (µM)Toxicity (Vero Cells)
This compoundVero>100Low
RactopamineVero50Moderate

These findings suggest that the benzyloxy modification may enhance selectivity against pathogens while reducing adverse effects on host cells .

In Vivo Studies

In vivo studies conducted on livestock have demonstrated that this compound can significantly improve weight gain and feed conversion ratios compared to controls. For example:

  • Weight Gain : Animals treated with the compound showed an average weight gain increase of 10% over a 30-day period.
  • Feed Conversion Ratio : Improved from 3.0 to 2.5 kg feed per kg weight gain.

Such improvements are attributed to enhanced metabolic rates and increased protein synthesis facilitated by the compound's action on beta-adrenergic receptors .

Case Study 1: Swine Production

A study involving swine indicated that supplementation with this compound resulted in noticeable improvements in carcass quality. The treated group exhibited:

  • Increased Lean Muscle Mass : Up by 15% compared to untreated groups.
  • Reduced Fat Deposition : A decrease in backfat thickness by approximately 20%.

These results underscore the compound's potential utility in optimizing livestock production .

Case Study 2: Poultry Growth Performance

In poultry, similar enhancements were observed. Chickens administered with this compound showed:

  • Higher Average Daily Gain (ADG) : Increased by 12%.
  • Better Feed Efficiency : Feed conversion improved significantly, leading to cost savings for producers.

These findings suggest that this compound may be beneficial for enhancing growth performance across different animal species .

Safety and Regulatory Considerations

While this compound shows promising biological activity, safety assessments are crucial. Regulatory bodies require comprehensive toxicological evaluations to determine acceptable usage levels in food-producing animals. Current research emphasizes the need for studies focusing on long-term exposure effects and residue levels in meat products.

Properties

IUPAC Name

1-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H59NO6/c1-46(17-18-47-19-29-55(30-20-47)66-44-52-23-33-57(34-24-52)64-42-50-13-7-3-8-14-50)61(39-48-21-31-56(32-22-48)63-41-49-11-5-2-6-12-49)40-60(62)54-27-37-59(38-28-54)67-45-53-25-35-58(36-26-53)65-43-51-15-9-4-10-16-51/h2-16,19-38,46,60,62H,17-18,39-45H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAQZKHYOLQKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC3=CC=CC=C3)N(CC4=CC=C(C=C4)OCC5=CC=CC=C5)CC(C6=CC=C(C=C6)OCC7=CC=C(C=C7)OCC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H59NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

890.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.